
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, hydrazine, and trifluoromethyl groups in its structure makes it a versatile compound with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline typically involves the following steps:
Hydrazination: The hydrazine group is introduced by reacting the brominated quinoline with hydrazine hydrate in the presence of a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Uniqueness
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity
特性
CAS番号 |
1701-32-2 |
|---|---|
分子式 |
C10H7BrF3N3 |
分子量 |
306.08 g/mol |
IUPAC名 |
[6-bromo-2-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C10H7BrF3N3/c11-5-1-2-7-6(3-5)8(17-15)4-9(16-7)10(12,13)14/h1-4H,15H2,(H,16,17) |
InChIキー |
GVIQWZMTOBKALD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


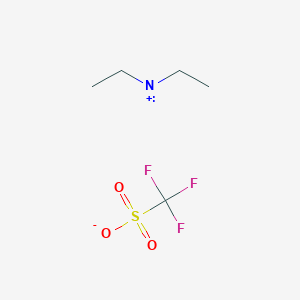
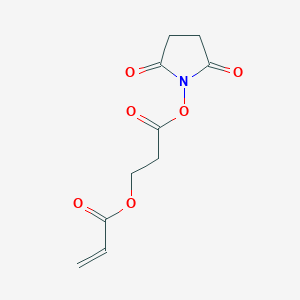
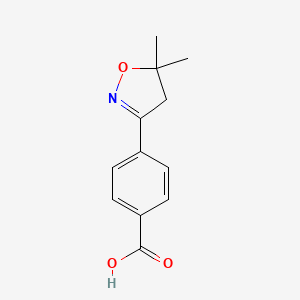
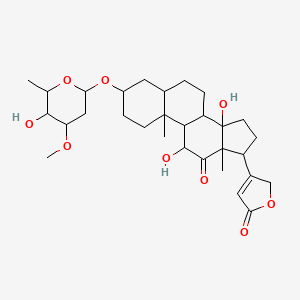

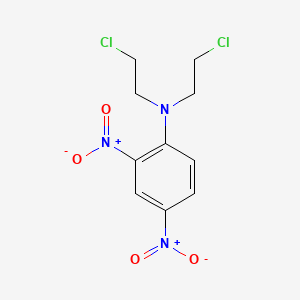
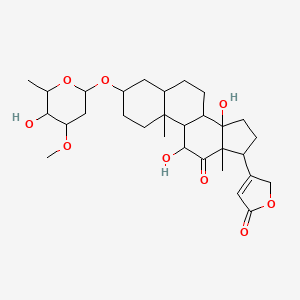
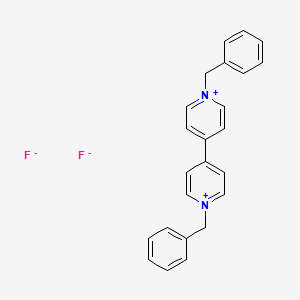
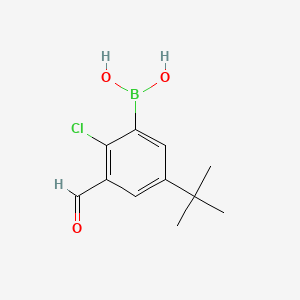
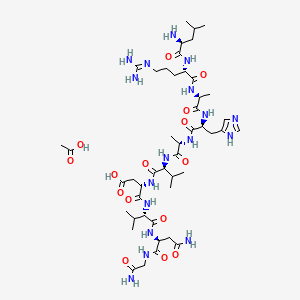
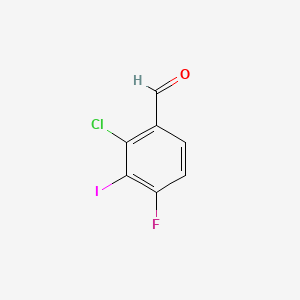
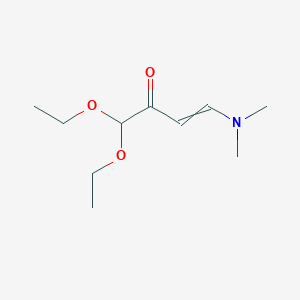

![Benzenamine, 2,3,4,5,6-pentafluoro-N-[(pentafluorophenyl)methylene]-](/img/structure/B14757318.png)
